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Introduction

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such
as supercoiling, knotting, and tangling, which arise during critical cellular processes like
replication, transcription, and chromosome segregation.[1][2][3] These enzymes function by
creating transient breaks in the DNA backbone to allow for the passage of another DNA
segment, thereby altering the DNA's topology.[4] Eukaryotic cells possess two main types of
topoisomerases: Type I, which cleaves a single DNA strand, and Type Il, which cleaves both
strands of the DNA double helix simultaneously.[5][6][7]

DNA Topoisomerase Il (Topo II) is a particularly compelling target for anticancer therapy
because its activity is elevated in rapidly proliferating cancer cells.[7] Vertebrates have two
isoforms of Topo Il: Topo lla and Topo 113.[3][8] Topo lla is predominantly expressed in
proliferating cells and is essential for disentangling newly replicated daughter chromosomes
before mitosis, making it an attractive drug target.[3][4] Topo IIB is expressed in both quiescent
and proliferating cells and is involved in transcriptional regulation.[3][4] Many of the most
effective and widely used chemotherapeutic agents, including etoposide and doxorubicin,
function by targeting Topo 11.[1][9] These drugs convert the essential Topo Il enzyme into a
potent cellular toxin that generates permanent, lethal DNA double-strand breaks, ultimately
triggering apoptotic cell death.[2][4][9]
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This guide provides an in-depth technical overview of the molecular biology of Topo I, the
mechanisms of its inhibitors, the development of drug resistance, and key experimental
protocols for research and drug development.

The Catalytic Cycle of DNA Topoisomerase i

DNA Topoisomerase Il functions as a homodimer and utilizes ATP hydrolysis to catalyze
changes in DNA topology.[5][10] The process involves passing one DNA double helix (the
transport or "T" segment) through a transient, enzyme-mediated break in another double helix
(the gate or "G" segment).[5][8] This changes the DNA linking number by £2.[5] The catalytic
cycle, often described as a "two-gate" mechanism, can be summarized in several key steps.[5]

[8]
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1. Topo Il binds to 'G' segment DNA

A

ATP

2. ATP binding captures 'T' segment

3.'G' segment is cleaved

4. 'T' segment passes through the break

5. 'G' segment is religated

ATP -> ADP+Pi

6. ATP hydrolysis releases 'T' segment

7. Enzyme resets for next cycle
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Topo Il Catalytic Cycle

Enzyme + DNA

Cleavage\ . Block ATP binding

- Or.DNA binding

Catalytic Inhibitors

Cleavage Complex (Transient) Dexrazoxane, Novobiocin Enzyme Inactivation -> G2/M Arrest

Religation Stybilize

" Topo Il Poisons

Religation Etoposide, Doxorubicin Permanent DNA Break -> Apoptosis
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Step 1: Reaction Setup

Prepare mix:

- Assay Buffer

- ATP

- kKDNA Substrate

'

Step 2: Add Compound

Add test inhibitor or

solvent control (DMSO).

'

Step 3: Add Enzyme

Initiate reaction with

purified Topo Il enzyme.

'

Step 4: Incubate

Incubate at 37°C
for 15-30 minutes.

'

Step 5: Terminate

Add Stop Buffer
(SDS/EDTA).

'

Step 6: Electrophoresis

Run samples on a
1% agarose gel.

'

Step 7: Visualize

Visualize DNA bands
under UV light.

:

}

{Result Interpretation|- Catenated kDNA in well (Inhibited)
- Minicircles in gel (Active)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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